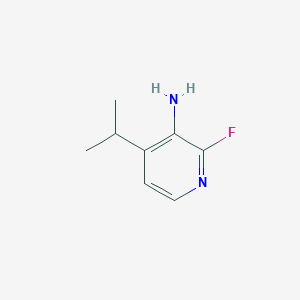

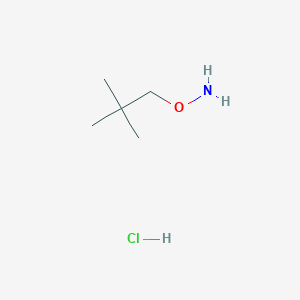

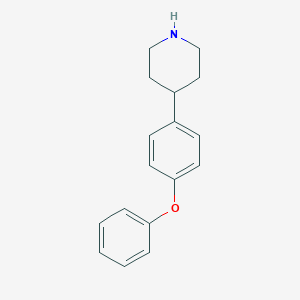

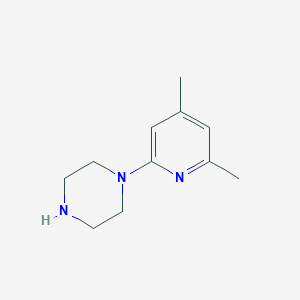

![molecular formula C10H6ClN3O3 B068659 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-51-0](/img/structure/B68659.png)

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine

Descripción general

Descripción

Nitropyridines are a class of compounds characterized by the presence of one or more nitro groups (-NO2) attached to a pyridine ring, a structure composed of five carbon atoms and one nitrogen atom. These compounds are of interest in various chemical and pharmaceutical fields due to their diverse chemical reactivities and potential as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of nitropyridines typically involves the nitration of pyridine or its derivatives. A method reported by Bakke (2005) highlights the reaction of pyridine with N2O5 in an organic solvent, leading to the formation of the N-nitropyridinium ion, which upon reaction with SO2/HSO3- in water yields 3-nitropyridine with a 77% yield. This methodology provides good yields for 4-substituted and moderate yields for 3-substituted pyridines, demonstrating a versatile approach to synthesizing nitropyridines (Bakke, 2005).

Molecular Structure Analysis

The molecular structure of nitropyridines can be examined through various spectroscopic and crystallographic techniques. For example, the study of molecular and crystal structures, vibrational studies, and quantum chemical calculations of nitropyridine derivatives has been conducted by Bryndal et al. (2012), providing detailed insights into their geometrical and electronic structures. These studies help in understanding the influence of nitro and other substituent groups on the pyridine ring's properties (Bryndal et al., 2012).

Chemical Reactions and Properties

Nitropyridines undergo various chemical reactions, including nucleophilic substitution, due to the electron-withdrawing nature of the nitro group. The reactivity patterns of these compounds are influenced by the position of the nitro group on the pyridine ring, as studied by Hamed (1997), who investigated the kinetics of nucleophilic substitution reactions of 2-chloro-3-nitropyridine and its derivatives in different solvents (Hamed, 1997).

Aplicaciones Científicas De Investigación

-

Fungicidal Activity

- Field : Medicinal Chemistry

- Application Summary : Pyrimidinamine derivatives containing a pyridin-2-yloxy moiety have been found to have excellent fungicidal activity . These compounds were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .

- Methods of Application : A series of pyrimidinamine derivatives were synthesized using pyrimidifen as a template . The new compounds showed excellent fungicidal activity .

- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

-

Antimicrobial and Antiviral Activities

- Field : Medicinal Chemistry

- Application Summary : Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Herbicide

- Field : Agricultural Chemistry

- Application Summary : Triclopyr is a compound that contains a pyridinyl group and is used as a systemic foliar herbicide and fungicide . It’s used to control broadleaf weeds while leaving grasses and conifers unaffected or to control rust diseases .

- Methods of Application : Triclopyr is applied directly to foliage or cut stumps . It is absorbed by the plant and interferes with the plant’s growth .

- Results : Triclopyr is effective in controlling broadleaf weeds and rust diseases .

-

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Activities

- Field : Medicinal Chemistry

- Application Summary : The 2-aminothiazole scaffold, a type of nitrogen-containing heterocyclic compound, is one of the characteristic structures in drug development . This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Pesticide

- Field : Agricultural Chemistry

- Application Summary : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . But diflumetorim, the commercial pyrimidinamine fungicide, is not effective in controlling corn rust (Puccinia sorghi) .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

-

Mitochondrial Complex I Electron Transport Inhibitors

- Field : Medicinal Chemistry

- Application Summary : Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives, according to data reported by the Fungicide Resistance Action Committee (FRAC) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Propiedades

IUPAC Name |

2-(5-chloropyridin-3-yl)oxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-7-4-8(6-12-5-7)17-10-9(14(15)16)2-1-3-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOSOXNFZKOICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC(=CN=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379183 | |

| Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine | |

CAS RN |

175135-51-0 | |

| Record name | 2-[(5-Chloro-3-pyridinyl)oxy]-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

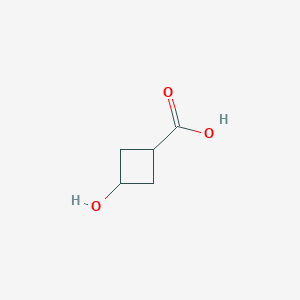

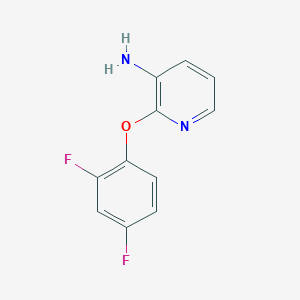

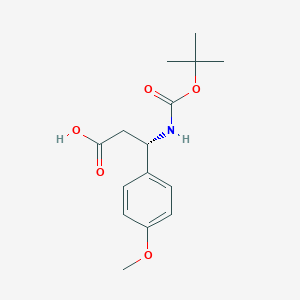

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)